molecular formula C7H11ClN2S2 B1447719 2-(Azetidin-3-ylsulfanyl)-4-methyl-1,3-thiazole hydrochloride CAS No. 1864053-97-3

2-(Azetidin-3-ylsulfanyl)-4-methyl-1,3-thiazole hydrochloride

Cat. No. B1447719
M. Wt: 222.8 g/mol
InChI Key: OWKPFCAAQKLPMK-UHFFFAOYSA-N
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Description

Azetidine and thiazole are both heterocyclic compounds. Azetidine is a four-membered ring with one nitrogen atom , while thiazole is a five-membered ring with one nitrogen atom and one sulfur atom. The compound you’re interested in has these two rings connected by a sulfanyl group, and it also has a methyl group attached to the thiazole ring.


Synthesis Analysis

Azetidines can be synthesized through various methods, such as the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Thiazoles can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones, thioamides, and α,β-unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound would include the four-membered azetidine ring and the five-membered thiazole ring, connected by a sulfanyl group. The thiazole ring would also have a methyl group attached.


Chemical Reactions Analysis

Azetidines can undergo various reactions, such as Suzuki-Miyaura-type cross-couplings with alkyl iodides and aryl organoborons . Thiazoles can participate in reactions like nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : This compound has been synthesized using various methods, including nucleophilic substitution and microwave-assisted synthesis. These methods offer advantages like mild conditions, easy manipulation, and high purity, making them suitable for industrial applications (Zhang Zhi-bao, 2011); (K. Mistry & K. R. Desai, 2006).

  • Chemical Reactions and Transformations : Research has explored various reactions, including those with activated amides and chlorination processes, providing insights into the chemical behavior and potential applications of these compounds (K. Hayashi et al., 2009); (S. Torii et al., 1981).

Pharmacological and Biological Applications

  • Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of thiazole derivatives, including activity against various bacterial and fungal strains. This suggests potential applications in developing new antibiotics or antifungal agents (S. Gilani et al., 2016).

  • Antitubercular Agents : Research into azetidinones bearing a thiazole nucleus has shown promising results in terms of antitubercular activity, which could lead to new treatments for tuberculosis (K. Parikh et al., 2000).

  • Anticancer and Antimicrobial Potential : Studies have indicated that certain thiazolidinone and azetidinone analogues exhibit significant activity against various cancer cell lines and multidrug-resistant strains, suggesting their potential as anticancer and antimicrobial agents (E. Hussein et al., 2020).

Industrial and Practical Applications

  • Industrial Synthesis : The practical and cost-effective synthesis of azetidine derivatives for applications such as the production of the oral carbapenem antibiotic L-084 highlights the industrial relevance of these compounds (T. Isoda et al., 2006).

  • Novel Syntheses for Therapeutic Agents : Synthesis of azetidine derivatives has been explored for the development of therapeutic agents, showcasing the compound's versatility in pharmaceutical research (K. Hayashi et al., 1999).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. Given the biological activity of many azetidine and thiazole-containing compounds, it could be of interest in the development of new drugs .

properties

IUPAC Name

2-(azetidin-3-ylsulfanyl)-4-methyl-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S2.ClH/c1-5-4-10-7(9-5)11-6-2-8-3-6;/h4,6,8H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKPFCAAQKLPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-ylsulfanyl)-4-methyl-1,3-thiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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